REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[C:8]([F:14])=[CH:7][C:6]=1[Br:15])([CH3:3])[CH3:2]>C(OCC)(=O)C.[C].[Pd]>[Br:15][C:6]1[C:5]([O:4][CH:1]([CH3:2])[CH3:3])=[CH:10][C:9]([NH2:11])=[C:8]([F:14])[CH:7]=1 |f:2.3|
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Name
|
2-bromo-4-fluoro-5-nitrophenyl isopropyl ether
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Quantity
|
60 g
|
Type
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reactant
|
Smiles
|
C(C)(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Br
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
palladium-carbon
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the palladium-carbon was removed by filtration
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(N)C=C1OC(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.21 mol | |
AMOUNT: MASS | 52 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |